Atglistatin

概要

説明

アトグリスタチンは、脂肪組織トリグリセリドリパーゼ(ATGL)を特異的に標的とする低分子阻害剤です。ATGLは、細胞のトリグリセリド貯蔵から脂肪酸を動員する上で重要な酵素です。 ATGLを阻害することで、アトグリスタチンは脂肪酸の動員を抑制し、脂質代謝の研究や代謝性疾患の潜在的な治療用途において貴重なツールとなっています .

準備方法

合成ルートと反応条件: アトグリスタチンの合成は、市販の出発物質から始まり、いくつかの工程を伴います。主要な工程には、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 最終生成物は、クロマトグラフィー技術を用いた精製後に得られます .

工業的生産方法: アトグリスタチンの工業的生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、収量と純度が最適化されており、自動合成および精製システムが用いられることがよくあります。 反応条件は、最終生成物の均一性と品質を確保するために厳密に制御されています .

3. 化学反応の分析

反応の種類: アトグリスタチンは、主に以下を含む、小型有機分子に典型的な反応を起こします。

酸化: アトグリスタチンは、特定の条件下で酸化されて、酸化された誘導体を生成する可能性があります。

還元: 還元反応は、アトグリスタチンを還元型に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主な生成物: これらの反応で形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によって酸化された誘導体が生成される可能性があり、還元によってアトグリスタチンの還元型が生成される可能性があります .

4. 科学研究への応用

アトグリスタチンは、以下を含む幅広い科学研究への応用があります。

化学: 脂質代謝とさまざまな生化学経路におけるATGLの役割を研究するためのツールとして使用されます。

生物学: 細胞における脂質貯蔵と動員の調節を理解するのに役立ちます。

医学: 肥満、インスリン抵抗性、心臓病などの代謝性疾患の治療における潜在的な治療用途について調査されています。

化学反応の分析

Types of Reactions: Atglistatin primarily undergoes reactions typical of small organic molecules, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

科学的研究の応用

Metabolic Disorders

Impact on Lipid Metabolism:

Atglistatin has been shown to significantly inhibit lipolysis in animal models. In a study involving mice, this compound administration resulted in a 98% reduction in free fatty acid release from murine adipocytes at a concentration of 50 μM, while having minimal effect on human adipocytes (only 10% inhibition) . This selective action suggests its potential as a therapeutic agent for conditions characterized by excessive lipid mobilization.

Effects on Insulin Sensitivity:

Chronic inhibition of ATGL with this compound improved insulin sensitivity and glucose tolerance in high-fat diet-fed mice. After 50 days of high-fat feeding, mice treated with this compound displayed:

- 10% reduction in plasma glucose levels

- 71% reduction in plasma insulin levels

- Enhanced glucose clearance post-insulin and glucose administration .

This indicates that this compound may help mitigate insulin resistance, making it a candidate for treating type 2 diabetes and other metabolic syndromes.

Cardiovascular Applications

Cardioprotective Effects:

this compound has demonstrated significant cardioprotective effects in models of heart failure and myocardial damage. In experiments where mice were subjected to catecholamine-induced cardiac stress:

- This compound treatment resulted in reduced myocardial fibrosis and apoptosis.

- Echocardiographic analysis showed improved cardiac function, particularly diastolic parameters, when this compound was administered prior to the induction of cardiac damage .

The compound's ability to modulate the lipolytic response in adipocytes appears to protect cardiomyocytes from fatty acid-induced apoptosis, presenting a novel approach to heart disease management .

Cancer Research

Inhibition of Tumor Cell Motility:

Recent studies have explored this compound's potential role in cancer therapy. It was found to inhibit the motility of HT29 colorectal cancer cells, suggesting its application in reducing tumor spread . This effect may be linked to its ability to alter lipid metabolism within tumor microenvironments, which is crucial for cancer progression.

Data Tables

Case Studies

Case Study 1: Insulin Sensitivity Improvement

In a controlled experiment with high-fat diet-induced mice:

- Group treated with this compound showed significant improvements in insulin sensitivity compared to controls.

- Post-treatment assessments indicated lower plasma insulin levels and enhanced glucose clearance metrics.

Case Study 2: Heart Failure Model

Mice were subjected to isoproterenol injections to induce heart failure:

- Following this compound treatment, echocardiography revealed improved global longitudinal strain.

- Histological analysis confirmed reduced cardiac fibrosis and apoptosis markers, indicating protective effects against catecholamine-induced damage.

作用機序

アトグリスタチンは、脂肪組織トリグリセリドリパーゼ(ATGL)を選択的に阻害することで効果を発揮します。ATGLは、トリグリセリドの異化作用の最初の段階を担当し、トリグリセリドをジアシルグリセロールと遊離脂肪酸に変換します。ATGLを阻害することで、アトグリスタチンは脂肪組織からの脂肪酸の放出を抑制し、それによって脂質代謝に影響を与えます。 この阻害は、さまざまな組織における脂質毒性の低下と代謝機能の改善につながる可能性があります .

類似の化合物:

フィリリン: 脂肪組織トリグリセリドリパーゼの別の阻害剤であり、ATGLに対する同様の阻害効果を示します。

アトグリスタチンの独自性: アトグリスタチンは、ATGLに対する高い選択性と、in vitroおよびin vivoでの脂肪酸動員の抑制能力が際立っています。 この選択性は、脂質代謝の研究と潜在的な治療用途の開発において貴重なツールとなっています .

類似化合物との比較

Phillyrin: Another inhibitor of adipose triglyceride lipase, showing similar inhibitory effects on ATGL.

NG-497: A small-molecule inhibitor targeting human ATGL, with selective inhibition properties

Uniqueness of Atglistatin: this compound is unique in its high selectivity for ATGL and its ability to reduce fatty acid mobilization both in vitro and in vivo. This selectivity makes it a valuable tool for studying lipid metabolism and developing potential therapeutic applications .

生物活性

Atglistatin is a selective pharmacological inhibitor of adipose triglyceride lipase (ATGL), a key enzyme involved in lipid metabolism and energy homeostasis. This compound has gained attention for its potential therapeutic applications, particularly in metabolic disorders and cardiovascular diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and implications for cardiac health.

This compound functions by competitively inhibiting ATGL, which is responsible for hydrolyzing triglycerides into free fatty acids (FAs) and glycerol. Inhibition of ATGL leads to decreased lipolysis in adipose tissue, resulting in altered fatty acid profiles and reduced systemic availability of FAs.

- Selectivity : Studies indicate that this compound exhibits high selectivity for ATGL, showing minimal inhibition of other lipases such as hormone-sensitive lipase (HSL) and pancreatic lipase . This selectivity is crucial for understanding its potential side effects and therapeutic applications.

Effects on Lipid Metabolism

This compound's impact on lipid metabolism has been extensively studied in various models:

- In vitro Studies : In murine 3T3-L1 adipocytes, this compound inhibited FA release by up to 98% at a concentration of 50 μM, while showing minimal effect on human adipocytes . This suggests species-specific differences in ATGL inhibition.

- Organ Culture Studies : In wild-type mice, this compound reduced the release of FAs and glycerol significantly under both basal and stimulated conditions (e.g., with forskolin) by up to 72% and 62%, respectively . These findings highlight its potent inhibitory effects on lipolysis.

Cardioprotective Effects

Recent research has explored the cardioprotective properties of this compound, particularly in models of catecholamine-induced cardiac stress:

- Isoproterenol-Induced Cardiac Damage : In a study involving male 129/Sv mice subjected to isoproterenol injections to induce cardiac damage, pre-treatment with this compound improved cardiac function as measured by echocardiography. Specifically, it enhanced global longitudinal strain and reduced myocardial fibrosis and apoptosis .

- Mechanistic Insights : The beneficial effects appear to be mediated through modulation of lipid profiles that affect cardiomyocyte apoptosis. By reducing the secretion of specific FAs linked to apoptosis during β-adrenergic stimulation, this compound may protect against myocardial injury .

Case Studies

- Study on Cardiac Remodeling : In a controlled experiment, mice treated with this compound showed significantly less cardiac fibrosis compared to controls after isoproterenol exposure. Histological analysis revealed reduced galectin-3 expression, indicating decreased macrophage activation and inflammation .

- Echocardiographic Analysis : Twelve days post-isoproterenol treatment, echocardiographic assessments demonstrated that this compound-treated mice had improved diastolic parameters without significant changes in ejection fraction, suggesting a targeted protective effect rather than a general enhancement of cardiac output .

Data Summary

特性

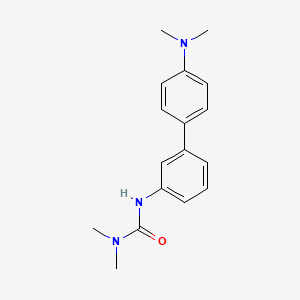

IUPAC Name |

3-[3-[4-(dimethylamino)phenyl]phenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c1-19(2)16-10-8-13(9-11-16)14-6-5-7-15(12-14)18-17(21)20(3)4/h5-12H,1-4H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOPBSAJHCUSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469924-27-3 | |

| Record name | 1469924-27-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。